molecular formula C7H11N5O B14737374 Furfuryl Biguanide CAS No. 7644-42-0

Furfuryl Biguanide

Cat. No.: B14737374
CAS No.: 7644-42-0
M. Wt: 181.20 g/mol
InChI Key: WXIHLCZQQGEOKH-UHFFFAOYSA-N
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Description

Furfuryl biguanide is a small molecule drug that has garnered attention for its potential therapeutic applications, particularly in the field of endocrinology and metabolic diseases. It is known for its insulin-sensitizing properties, making it a candidate for the treatment of type 2 diabetes mellitus . The molecular formula of this compound is C7H11N5O, and it was initially developed by Chugai Pharmaceutical Co., Ltd .

Preparation Methods

The synthesis of furfuryl biguanide involves the reaction of furfurylamine with cyanoguanidine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the biguanide structure . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Furfuryl biguanide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include furfural derivatives, amine derivatives, and substituted furfuryl compounds .

Mechanism of Action

The mechanism of action of furfuryl biguanide involves the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This energy stress activates AMP-activated protein kinase (AMPK), which enhances glucose uptake and fatty acid oxidation . Additionally, this compound may influence other molecular targets and pathways, including the modulation of insulin signaling pathways .

Comparison with Similar Compounds

Furfuryl biguanide can be compared to other biguanides, such as metformin and phenformin:

Properties

CAS No.

7644-42-0

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(furan-2-ylmethyl)guanidine

InChI

InChI=1S/C7H11N5O/c8-6(9)12-7(10)11-4-5-2-1-3-13-5/h1-3H,4H2,(H6,8,9,10,11,12)

InChI Key

WXIHLCZQQGEOKH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN=C(N)N=C(N)N

Origin of Product

United States

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